molecular formula C10H15NOS B3188672 2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine CAS No. 22876-64-8

2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine

Cat. No. B3188672
CAS RN: 22876-64-8
M. Wt: 197.3 g/mol
InChI Key: JDPIICVTDYJKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine, also known as 4-Methylthioamphetamine (4-MTA), is a synthetic drug that belongs to the amphetamine class of compounds. It was first synthesized in the early 1990s and has been used as a recreational drug due to its stimulant and euphoric effects. However, in recent years, there has been a growing interest in the scientific research applications of 4-MTA.

Scientific Research Applications

Antitumorigenic and Antiangiogenic Effects

Studies on 2-methoxyestradiol , a compound structurally related to 2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine, have shown antitumorigenic and antiangiogenic effects. This suggests potential applications in cancer research, particularly in understanding estrogen-induced cancers and exploring therapeutic avenues (B. Zhu & A. Conney, 1998).

Neurochemical and Neurotoxicity Studies

Research on compounds like 3,4-Methylenedioxymethamphetamine (MDMA) , sharing a methoxyphenyl group, has provided insights into neurochemistry and neurotoxicity. Such studies are pivotal for understanding the impact of recreational drug use on brain chemistry, exploring mechanisms of action, and informing public health policies (D. McKenna & Stephen J. Peroutka, 1990).

Environmental Impact of Chemicals

The environmental safety and impact of various chemicals, including brominated flame retardants and surfactants, have been extensively reviewed. These studies offer crucial data on chemical properties, environmental fate, toxicity, and the process of conducting risk assessments for chemicals with widespread use (C. Cowan-Ellsberry et al., 2014). This research area could be relevant for evaluating the environmental implications of 2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine.

Pharmacology and Toxicology of Psychoactive Substances

The pharmacology and toxicology of psychoactive substances, including cathinone derivatives, have been reviewed to understand their effects, patterns of use, and potential risks. This research is essential for developing safety guidelines, therapeutic applications, and addressing public health concerns related to psychoactive drug use (J. Kelly, 2011).

Metabolic Pathways and Health Implications

Exploration of sulfur amino acid metabolism in the gastrointestinal tract and its links to human health highlights the importance of understanding metabolic pathways for dietary compounds. Such research can inform nutritional guidelines and therapeutic strategies for gastrointestinal diseases (D. Burrin & B. Stoll, 2007).

Mechanism of Action

Target of Action

The primary targets of a compound are usually proteins or enzymes that the compound interacts with in the body. These could be receptors on the surface of cells or enzymes involved in various biochemical pathways. The role of these targets is typically to mediate physiological processes, and their activity can be modulated by the compound .

Mode of Action

The mode of action refers to how the compound interacts with its targets. This could involve binding to a specific site on the target, leading to an increase (agonism) or decrease (antagonism) in the target’s activity. The resulting changes could include altered cellular signaling, modified enzyme activity, or changes in gene expression .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For instance, if the target is an enzyme, the compound could alter the metabolic pathway that the enzyme is involved in. The downstream effects could include the production of different metabolites, changes in energy production, or modifications to cell growth and survival .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of the compound. The compound’s properties, such as its size, charge, and lipophilicity, can influence its bioavailability, or the extent and rate at which it reaches its site of action. Other factors, such as the route of administration and the presence of transport proteins, can also affect the compound’s pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell function to the induction of cell death. At the organism level, this could translate to therapeutic effects, side effects, or toxic effects .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets, or affect its stability and thus its ability to exert its effects .

properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPIICVTDYJKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Methoxybenzyl chloride (15.6 g) was reacted with 2-aminoethanethiol (7.7 g) in methanol and sodium methoxide, to afford of 2-(4-methoxybezyl-sulfanyl)-ethylamine (1) (18.8 g). One half of this material was taken in dichloromethane (cooling bath 0° C.). Chloroacetyl chloride in the same solvent, was added slowly with stirring, followed by an equivalent of triethyl amine to produce 2-chloro N-[2-(4-methoxybenzyl-sulfanyl)-ethyl]acetamide (2) in a 94% yield. Compound 2 was reacted with an equivalent amount of 1 in refluxing acetonitrile for 6 hrs to provide N-[-2-(4-methoxy-benzylsulfanyl)-ethyl]-2-[2-(4-methoxy-benzylsulfanyl)-ethylamino]-acetamide (3) (40.4 g). Compound 3 was reduced with lithium aluminium hydride (LAH) to yield 4 in 85%.
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7.7 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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